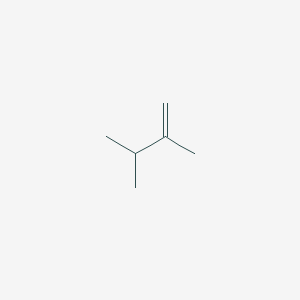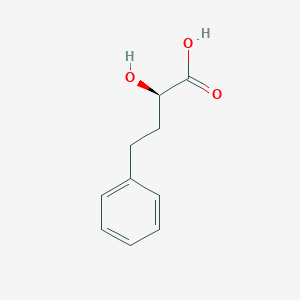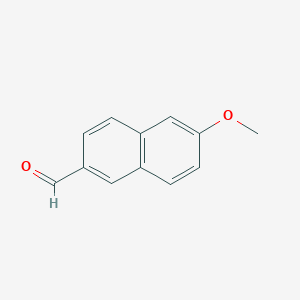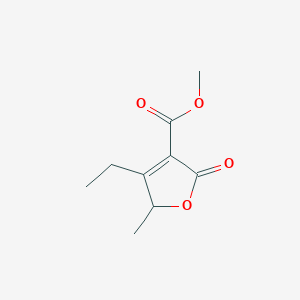
4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EMDBL and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
EMDBL has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. EMDBL has also been studied for its potential use as a drug delivery system, as it can be easily modified to target specific cells or tissues.
Mecanismo De Acción
The mechanism of action of EMDBL is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. EMDBL has also been found to inhibit the activity of the proteasome, which is a protein complex involved in the degradation of damaged or misfolded proteins.
Efectos Bioquímicos Y Fisiológicos
EMDBL has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. EMDBL has also been found to have anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines. Additionally, EMDBL has been found to have anti-viral effects, as it can inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of EMDBL is that it can be easily synthesized using various methods. Additionally, it has been found to have a variety of potential applications in scientific research. However, one limitation of EMDBL is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the study of EMDBL. One direction is to further investigate its mechanism of action, particularly in relation to its anti-inflammatory and anti-tumor effects. Another direction is to explore its potential as a drug delivery system, particularly in the field of targeted cancer therapy. Additionally, further research could be done to optimize the synthesis method of EMDBL and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
EMDBL can be synthesized using various methods, including the Michael addition reaction and the aldol condensation reaction. The Michael addition reaction involves the addition of a nucleophile to an alpha, beta-unsaturated carbonyl compound. The aldol condensation reaction involves the condensation of two carbonyl compounds to form a beta-hydroxy carbonyl compound, which can then be dehydrated to form a double bond. Both of these methods have been used to synthesize EMDBL.
Propiedades
Número CAS |
142438-64-0 |
|---|---|
Nombre del producto |
4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone |
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
methyl 3-ethyl-2-methyl-5-oxo-2H-furan-4-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-4-6-5(2)13-9(11)7(6)8(10)12-3/h5H,4H2,1-3H3 |
Clave InChI |
YXXSFBQZVBIZDU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)OC1C)C(=O)OC |
SMILES canónico |
CCC1=C(C(=O)OC1C)C(=O)OC |
Sinónimos |
4-ETHYL-3-(METHOXYCARBONYL)-5-METHYL-3,4-DIDEHYDRO-GAMMA-BUTYROLACTONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




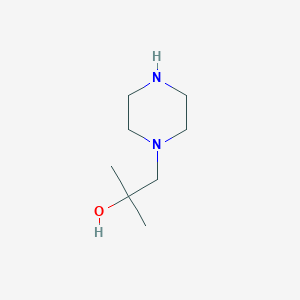
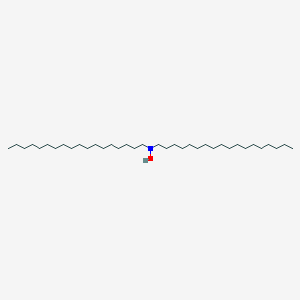
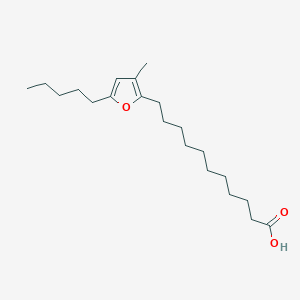
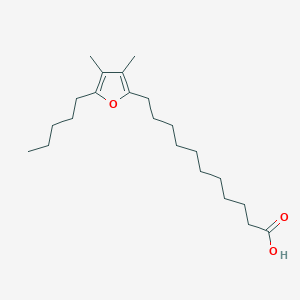
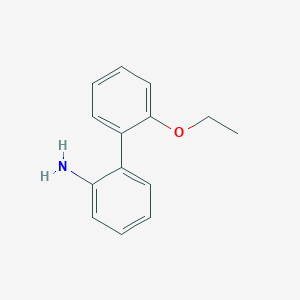
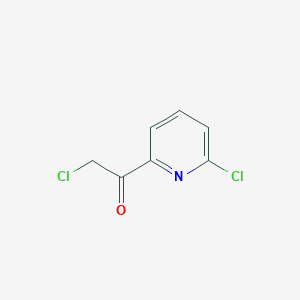
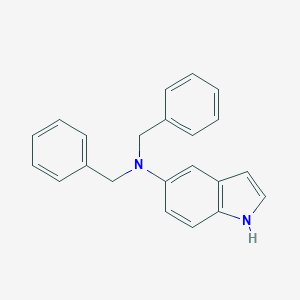
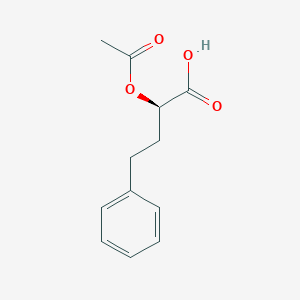
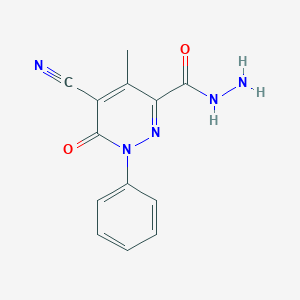
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
